molecular formula C21H22N6O5 B1664630 5,10-Dideazaaminopterin CAS No. 95674-53-6

5,10-Dideazaaminopterin

Katalognummer: B1664630
CAS-Nummer: 95674-53-6
Molekulargewicht: 438.4 g/mol
InChI-Schlüssel: RGUQKUKRLMXLCM-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,10-Dideazaaminopterin is an antileukemic agent.

Wissenschaftliche Forschungsanwendungen

Antileukemic Properties

1. Anticancer Activity:
DDAM exhibits significant in vivo activity against L1210 leukemia, comparable to methotrexate. Research indicates that it can effectively inhibit the growth of leukemia cells, making it a candidate for further development as an antileukemic agent .

2. Mechanism of Action:
The mechanism through which DDAM exerts its effects involves inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition disrupts folate metabolism, leading to impaired cell division and growth in cancer cells .

Synthesis and Derivatives

3. Synthetic Approaches:
Various synthetic routes have been developed to produce DDAM and its derivatives. Notably, the Wittig condensation method has been employed to synthesize 10-ethyl-5-methyl-5,10-dideazaaminopterin, which showed enhanced cellular uptake compared to methotrexate but was less effective as a DHFR inhibitor .

4. Structural Modifications:
Research into structural modifications of DDAM has led to the synthesis of analogs with improved efficacy against cancer cells. For instance, 5-alkyl-5,10-dideazaaminopterin derivatives have been explored for their potential as antifolates .

Clinical Applications

5. Treatment of Inflammatory Diseases:
Beyond oncology, DDAM has been investigated for its potential in treating inflammatory diseases such as rheumatoid arthritis. Its ability to modulate immune responses suggests that it could be beneficial in managing chronic inflammatory conditions .

Case Studies and Research Findings

Study Findings Implications
Synthesis and evaluation of DDAMDemonstrated comparable antileukemic activity to methotrexate in L1210 leukemia models Supports further clinical investigation for leukemia treatment
Structural analysis of DDAM interactions with DHFRRevealed insights into binding affinity and stability compared to methotrexate Aids in the design of more effective antifolate drugs
Clinical trials involving DDAM derivativesSome derivatives showed enhanced efficacy but reduced toxicity profiles compared to traditional treatments Potential for safer therapeutic options in cancer treatment

Analyse Chemischer Reaktionen

Pyridine Precursor Route

The foundational synthesis of 5,10-dideazaaminopterin (compound 1 ) and its tetrahydro derivative (compound 2 ) begins with pyridine derivatives . Key steps include:

  • Condensation : Pyridine precursors are condensed with 2,4,6-triaminopyrimidine to form the pterin core.

  • Hydrogenation : Reduction of the aromatic pterin system introduces tetrahydro functionality in compound 2 .

  • Glutamate Coupling : Final steps involve ester hydrolysis and coupling with diethyl glutamate to yield the active form.

Wittig Condensation Approach

Another method employs a Wittig reaction to construct the pterin skeleton :

  • Key Reagents : 2,4,6-triaminopyrimidine is condensed with substituted cyclohexanones (e.g., 2-carbomethoxy-4-(p-carbomethoxyphenyl)cyclohexanone).

  • Reduction/Oxidation : The intermediate undergoes borane reduction to form a dihydropteroate, followed by oxidation to the fully aromatic pteroate ester using dicyanodichlorobenzoquinone.

  • Ester Hydrolysis and Coupling : Saponification and diethyl glutamate coupling yield the final compound.

Ethyl-Methyl Substituted Derivatives

For derivatives like 10-ethyl-5-methyl-5,10-dideazaaminopterin , the synthesis involves :

  • Wittig Condensation : 6-(bromomethyl)-2,4-diamino-5-methylpyrido[2,3-d]pyrimidine reacts with methyl 4-propionylbenzoate.

  • Hydrogenation : The double bond at position 9,10 is saturated.

  • Ester Hydrolysis : Conversion to the carboxylic acid followed by glutamate coupling.

Key Reaction Steps and Data

Synthesis Method Key Reagents/Steps Yield Biological Activity
Pyridine Precursors Condensation with 2,4,6-triaminopyrimidine → Hydrogenation → Glutamate couplingNot specifiedComparable to MTX against L1210 leukemia
Wittig Condensation Cyclohexanone + triaminopyrimidine → Borane reduction → Dicyanodichlorobenzoquinone oxidation75–80% (Wittig)DHFR inhibition (Ki = 100 pM) ≈ MTX
Ethyl-Methyl Derivative Wittig condensation → Hydrogenation → Ester hydrolysis → Glutamate couplingHigh yieldsDHFR Ki = 100 pM (IC50 = 65 nM vs. MTX’s 3.4 nM)

Biological Activity

  • In Vitro : Inhibits dihydrofolate reductase (DHFR) with Ki values comparable to MTX (e.g., 100 pM for this compound vs. 4.82 pM for MTX) .

  • In Vivo : Demonstrates significant activity against L1210 leukemia and E 0771 murine mammary tumors .

  • Transport Advantage : Enhanced cellular influx over MTX in L1210 cells, suggesting improved bioavailability .

Eigenschaften

CAS-Nummer

95674-53-6

Molekularformel

C21H22N6O5

Molekulargewicht

438.4 g/mol

IUPAC-Name

(2S)-2-[[4-[2-(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H22N6O5/c22-17-14-9-12(10-24-18(14)27-21(23)26-17)2-1-11-3-5-13(6-4-11)19(30)25-15(20(31)32)7-8-16(28)29/h3-6,9-10,15H,1-2,7-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,24,26,27)/t15-/m0/s1

InChI-Schlüssel

RGUQKUKRLMXLCM-HNNXBMFYSA-N

SMILES

C1=CC(=CC=C1CCC2=CC3=C(N=C(N=C3N=C2)N)N)C(=O)NC(CCC(=O)O)C(=O)O

Isomerische SMILES

C1=CC(=CC=C1CCC2=CC3=C(N=C(N=C3N=C2)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Kanonische SMILES

C1=CC(=CC=C1CCC2=CC3=C(N=C(N=C3N=C2)N)N)C(=O)NC(CCC(=O)O)C(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

5,10-Dideazaaminopterin; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,10-Dideazaaminopterin
Reactant of Route 2
5,10-Dideazaaminopterin
Reactant of Route 3
5,10-Dideazaaminopterin
Reactant of Route 4
5,10-Dideazaaminopterin
Reactant of Route 5
5,10-Dideazaaminopterin
Reactant of Route 6
5,10-Dideazaaminopterin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.